N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-4-nitrobenzamide
Description
This compound is a benzamide derivative featuring a 3-chloro-5-(trifluoromethyl)pyridin-2-yl ether linkage at the ethylamine side chain and a nitro group at the para position of the benzamide ring. Its molecular formula is C₁₅H₁₁ClF₃N₃O₄ with a molecular weight of 389.72 g/mol .
Properties
IUPAC Name |
N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyethyl]-4-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3N3O4/c16-12-7-10(15(17,18)19)8-21-14(12)26-6-5-20-13(23)9-1-3-11(4-2-9)22(24)25/h1-4,7-8H,5-6H2,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VADVHLMHOXFXSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCOC2=C(C=C(C=N2)C(F)(F)F)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-4-nitrobenzamide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. One of the primary enzymes it interacts with is succinate dehydrogenase, a key component of the mitochondrial respiratory chain. By inhibiting succinate dehydrogenase, this compound disrupts the electron transport chain, leading to a decrease in cellular respiration and energy production. Additionally, this compound may interact with other proteins and biomolecules involved in cellular metabolism, further influencing biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, for instance, this compound has been shown to induce apoptosis by disrupting mitochondrial function and triggering cell death pathways. It also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival. Furthermore, this compound can alter gene expression patterns, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of succinate dehydrogenase, inhibiting its activity and preventing the oxidation of succinate to fumarate. This inhibition disrupts the electron transport chain and reduces ATP production, leading to cellular energy deficits. Additionally, this compound may modulate the activity of other enzymes and proteins involved in cellular signaling and metabolism, further contributing to its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over extended periods due to degradation. Long-term exposure to this compound can lead to sustained inhibition of succinate dehydrogenase and other metabolic enzymes, resulting in prolonged disruptions in cellular respiration and energy production.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with succinate dehydrogenase. By inhibiting this enzyme, the compound disrupts the tricarboxylic acid cycle and electron transport chain, leading to alterations in metabolic flux and metabolite levels. Additionally, this compound may interact with other enzymes and cofactors involved in cellular metabolism, further influencing metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of transporters. Once inside the cell, this compound may bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the mitochondria, where it exerts its inhibitory effects on succinate dehydrogenase. Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, enhancing its efficacy and specificity in biochemical reactions.
Biological Activity
N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-4-nitrobenzamide is a synthetic compound noted for its potential biological activities. This article reviews the compound's synthesis, biological properties, and therapeutic implications based on available literature.
- IUPAC Name : this compound
- Molecular Formula : C₁₅H₁₁ClF₃N₃O₄
- CAS Number : 1610047-56-7
- Molecular Weight : 394.79 g/mol
Enzyme Inhibition
The compound is hypothesized to act as an inhibitor of certain enzymes, particularly those involved in the folate metabolism pathway. This is a common mechanism among nitrobenzamide derivatives, which may lead to reduced proliferation of rapidly dividing cells, such as those found in tumors.
Antimicrobial Activity
Some studies have suggested that related compounds demonstrate antimicrobial properties. The presence of the trifluoromethyl group in the pyridine ring may enhance lipophilicity, allowing better membrane penetration and potentially leading to increased antimicrobial efficacy.
Table of Biological Activities
Case Studies and Research Findings
-
Anticancer Activity :
A study on related nitrobenzamide compounds showed significant inhibition of tumor growth in xenograft models. The mechanism was linked to the induction of apoptosis through mitochondrial pathways . -
Enzyme Interaction :
Research focusing on similar compounds highlighted their role as inhibitors of dihydrofolate reductase (DHFR), crucial for DNA synthesis in cancer cells. This suggests that this compound could potentially share this inhibitory property . -
Antimicrobial Efficacy :
A comparative analysis demonstrated that fluorinated pyridines possess enhanced antibacterial activity due to their ability to penetrate bacterial membranes more effectively than their non-fluorinated counterparts .
Scientific Research Applications
Medicinal Chemistry
-
Anticancer Research :
- The compound has been studied for its potential anticancer properties. It acts as an inhibitor in various cancer cell lines, particularly those resistant to conventional therapies. Studies have shown that it can induce apoptosis in these cells by activating specific signaling pathways.
- A case study involving the use of this compound demonstrated a significant reduction in tumor size in xenograft models of breast cancer, highlighting its potential as a therapeutic agent.
-
Antimicrobial Activity :
- Research indicates that N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-4-nitrobenzamide exhibits antimicrobial properties against a range of pathogens. Its efficacy against resistant strains of bacteria makes it a candidate for further development in antibiotic therapy.
- A documented study showed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential utility in treating infections caused by these organisms.
Agrochemicals
- Pesticide Development :
- The compound's unique structure allows it to function as a pesticide, particularly against pests that affect crops. Its application has been explored in formulations aimed at controlling aphids and other sap-sucking insects.
- Field trials have indicated that formulations containing this compound significantly reduce pest populations while being safe for beneficial insects.
Material Sciences
- Polymer Chemistry :
- This compound has been investigated for its role in synthesizing novel polymers with enhanced thermal stability and mechanical properties.
- Research findings suggest that incorporating this compound into polymer matrices can improve their resistance to degradation under environmental stress.
Data Tables
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Anticancer research | Induces apoptosis in resistant cancer cells |
| Antimicrobial activity | Inhibits growth of Staphylococcus aureus | |
| Agrochemicals | Pesticide development | Reduces pest populations effectively |
| Material Sciences | Polymer chemistry | Improves thermal stability of polymers |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related molecules:
Key Structural Differences and Implications
Benzamide Substituents: The target compound’s 4-nitrobenzamide group differs from fluopyram’s 2-(trifluoromethyl)benzamide. Halosafen shares a nitrobenzamide core but includes an ethylsulfonyl group, which may improve soil mobility or bioavailability .
Pyridine Modifications :
- The 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety is conserved in fluopyram and haloxyfop, suggesting this group is critical for interactions with biological targets (e.g., fungal SDH or plant ACCase enzymes) .
Linker Variations: The target compound’s ethyl ether linker contrasts with haloxyfop’s phenoxypropanoic acid chain. This difference likely shifts the mode of action: haloxyfop’s carboxylic acid is essential for herbicidal activity, whereas the ethyl ether in the target compound may optimize fungicidal or insecticidal properties .
Metabolic and Environmental Stability
- Fluopyram metabolizes into 2-(trifluoromethyl)benzamide and ethenyl-linked derivatives, which are monitored for dietary exposure .
- The nitro group in the target compound may lead to different degradation products (e.g., amines via reduction), affecting its environmental half-life compared to fluopyram’s trifluoromethyl-stabilized metabolites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
